molecular formula C20H31N3O3S B6929840 N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide

N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide

Cat. No.: B6929840
M. Wt: 393.5 g/mol
InChI Key: PBLUOBZCGLSIML-UHFFFAOYSA-N
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Description

N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclopentyl group, and a butylsulfonylamino phenyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-2-3-15-27(25,26)22-18-12-10-17(11-13-18)21-20(24)23-14-6-9-19(23)16-7-4-5-8-16/h10-13,16,19,22H,2-9,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUOBZCGLSIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)N2CCCC2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the cyclopentyl group. The butylsulfonylamino phenyl moiety is then introduced through a series of reactions, including sulfonation and amination. Common reagents used in these reactions include sulfonyl chlorides, amines, and cyclopentyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in large quantities while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, minimizing the risk of impurities and maximizing the yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides or thiols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide include other sulfonamide derivatives and pyrrolidine-based molecules. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butylsulfonylamino group enhances its solubility and reactivity, while the cyclopentyl group provides structural rigidity and stability .

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